Vicenin-2, also known as Vicenin II, is a naturally occurring flavone C-glycoside. It belongs to the flavones subclass, a group of flavonoids characterized by their yellow pigmentation. [] Unlike most flavonoid glycosides, vicenin-2 features a distinctive C-glycosidic linkage. This linkage involves a direct carbon-carbon bond between the flavonoid aglycone (apigenin) and the sugar moieties (two glucose units), making it more stable than O-glycosidic linkages which are prone to hydrolysis. []
Vicenin-2 is found in various plants, particularly those from the Ocimum genus (basil). [] Ocimum sanctum (holy basil) is a particularly rich source, and vicenin-2 is considered one of its primary bioactive constituents. [] Other plants containing vicenin-2 include Lychnophora ericoides, Cyclopia subternata (honeybush), Kalanchoe gastonis-bonnieri, Lunathyrium japonicum, Urtica circularis, Prosopis glandulosa, Abrus mollis, Desmodium styracifolium, Pteris multifida, and Cymbidium kanran. [, , , , , , , , , , , , ]
Scientific research has explored the potential applications of vicenin-2 in various fields due to its diverse pharmacological properties. These include its anticancer, anti-inflammatory, antioxidant, hepatoprotective, and antiseptic effects. [, , , , ] This has sparked interest in investigating vicenin-2's potential therapeutic benefits against various diseases.
The total synthesis of Vicenin 2 has been achieved through innovative methods involving bis-C-glycosylation. The key steps in the synthesis include:
The detailed reaction pathway highlights the strategic selection of reagents and conditions that facilitate the formation of this complex molecule while minimizing byproducts.
Vicenin 2 has a molecular formula of and a molecular weight of approximately 432.38 g/mol. Its structure features:
Structural analyses using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these characteristics and provide insights into its three-dimensional conformation .
Vicenin 2 is involved in several chemical reactions that highlight its reactivity:
These reactions are critical for understanding how Vicenin 2 behaves in biological systems and its potential therapeutic applications.
The mechanism of action of Vicenin 2 involves several pathways:
These mechanisms underline its therapeutic potential in various health conditions, including cancer and gastrointestinal disorders.
Vicenin 2 possesses several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for pharmaceutical applications.
Vicenin 2 has several promising applications in science and medicine:
These applications highlight the compound's versatility and importance in both traditional medicine and modern therapeutic strategies.
Vicenin-2 exerts robust anti-inflammatory effects by suppressing the production and release of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated THP-1 macrophages, Vicenin-2 (100–200 µM) significantly reduced mRNA expression and protein secretion of TNF-α (p < 0.0001), IL-1β (p < 0.0001), and IL-6 (p < 0.001). This suppression occurred through the inhibition of transcriptional regulators upstream of cytokine synthesis, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) [4] [8]. In human dermal fibroblasts (HDFs), Vicenin-2 (6.25–400 µM) not only enhanced cell proliferation and migration but also downregulated IL-6, IL-1β, and TNF-α in a dose-dependent manner. This dual action—accelerating tissue repair while curtailing inflammation—is particularly relevant for chronic wound healing, especially under hyperglycemic conditions [7]. The compound’s efficacy spans multiple cell types, as evidenced by reduced cytokine release in human umbilical vein endothelial cells (HUVECs) challenged with LPS, corroborating its systemic anti-inflammatory potential [1].
Table 1: Effects of Vicenin-2 on Pro-Inflammatory Cytokine Production in Immune Cells
Cell Type | Stimulus | Vicenin-2 Concentration | Cytokines Suppressed | Key Effects | Source |
---|---|---|---|---|---|
THP-1 Macrophages | LPS | 100–200 µM | TNF-α, IL-1β, IL-6 | ↓ mRNA expression & protein secretion; NF-κB/AP-1 inhibition | [4] [8] |
Human Dermal Fibroblasts | Serum-free | 6.25–400 µM | TNF-α, IL-1β, IL-6 | Dose-dependent ↓ cytokines; ↑ proliferation & migration | [7] |
HUVECs | LPS | 10–50 µM | TNF-α, IL-6 | Inhibition of leukocyte adhesion; barrier protection | [1] |
Vicenin-2 targets master regulators of inflammation, notably the NF-κB pathway. In LPS-activated THP-1 cells, Vicenin-2 (200 µM) blocked NF-κB nuclear translocation and transcriptional activity, preventing the upregulation of adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory genes [4] [8]. This inhibition is mechanistically linked to the compound’s activation of the CaMKKβ-AMPK-SIRT1 axis. Molecular docking simulations confirm Vicenin-2 binds CaMKKβ, triggering AMPK phosphorylation and subsequent SIRT1 activation. SIRT1 deacetylates the p65 subunit of NF-κB, rendering it transcriptionally inert. When AMPK was inhibited (e.g., using dorsomorphin), Vicenin-2 failed to suppress NF-κB or cytokines, underscoring AMPK’s centrality to its mechanism [4] [8].
Concurrently, Vicenin-2 downregulates cyclooxygenase-2 (COX-2). In THP-1 macrophages, it reduced LPS-induced COX-2 mRNA by >50% (p < 0.001 at 200 µM), curtailing prostaglandin E2 (PGE2) synthesis [8]. Similar suppression occurred in UVB-irradiated human dermal fibroblasts, where Vicenin-2 mitigated COX-2 overexpression and associated tissue damage [3]. This dual blockade of NF-κB and COX-2 positions Vicenin-2 as a multi-target agent against inflammatory cascades.
Inducible nitric oxide synthase (iNOS) drives inflammation by producing excess nitric oxide (NO), contributing to oxidative stress and tissue injury. Vicenin-2 potently suppresses iNOS expression and NO release across experimental models. In LPS-stressed THP-1 cells, it reduced iNOS mRNA by >40% (p < 0.01 at 200 µM), paralleling declines in NO metabolites [8]. Network pharmacology and in vivo studies in photoaged skin corroborate this, showing Vicenin-2 inhibits iNOS via the PI3K/Akt/GSK-3β pathway. By activating Akt, Vicenin-2 inactivates GSK-3β—a kinase promoting iNOS transcription—thereby reducing oxidative damage and inflammation [3].
This iNOS/NO suppression has functional implications:
Emerging evidence highlights Vicenin-2’s immunomodulatory role in adaptive immunity, particularly in regulating T helper 17 (Th17) cells—key drivers of autoimmune pathology. In studies using Moringa oleifera extracts rich in Vicenin-2, the compound suppressed LPS-induced secretion of Th17-associated cytokines (IL-17A, IL-23, IL-22) in human monocytes and murine models [6]. This occurred via:
In rheumatoid arthritis models, Vicenin-2 analogs (e.g., quercetin) disrupted RANKL-induced osteoclastogenesis—a process fueled by Th17-derived IL-17—suggesting direct relevance to autoimmune disease [6]. While Th17-specific studies on purified Vicenin-2 are evolving, its suppression of upstream cytokines (IL-6, IL-1β) and STAT3 signaling provides a mechanistic basis for its immunoregulatory effects.
Table 2: Vicenin-2 Modulation of Key Inflammatory Signaling Pathways
Pathway Target | Experimental Model | Vicenin-2 Effect | Functional Outcome | Source |
---|---|---|---|---|
NF-κB | LPS-THP-1 macrophages | ↓ Nuclear translocation; ↑ SIRT1-mediated p65 deacetylation | Reduced TNF-α, IL-6, IL-1β release | [4] [8] |
COX-2 | LPS-THP-1; UVB-fibroblasts | ↓ mRNA and protein expression | Attenuated PGE2 synthesis; decreased skin inflammation | [3] [8] |
iNOS/NO | LPS-THP-1; Photoaged skin | ↓ iNOS transcription; ↓ NO metabolites; Akt/GSK-3β modulation | Reduced oxidative stress; improved endothelial barrier | [3] [8] |
JAK-STAT/Th17 | Monocytes; Ovariectomy mice | ↓ IL-17A, IL-23; ↓ STAT3 phosphorylation | Suppressed osteoclastogenesis; anti-osteoporotic effects | [2] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7